N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine
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Overview
Description
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol . It is characterized by the presence of an ethyl group attached to an ethanamine backbone, which is further substituted with a sulfonyl group linked to a 4-methylphenyl ring . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity . The product is then purified through techniques like recrystallization or chromatography to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine undergoes various chemical reactions, including:
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity . Additionally, the compound’s structure allows it to interact with cell membranes and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine: Characterized by its ethyl and sulfonyl groups attached to an ethanamine backbone.
N1-Methyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine: Similar structure but with a methyl group instead of an ethyl group.
N1-Propyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Biological Activity
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine, also known by its CAS number 16191-76-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition effects.
- Molecular Formula : C11H17NO2S
- Molecular Weight : 227.32 g/mol
- Structure : The compound features an ethyl group attached to a sulfonamide moiety, which is linked to a phenyl group with a methyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine under controlled conditions. This synthetic route allows for the production of the compound in high yield and purity, making it suitable for various research applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .
Compound | MIC (µg/mL) | Bacterial Target |
---|---|---|
Sarumine | 8 | S. aureus |
Sulfonamide Derivative | 16 | E. coli |
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may also possess similar effects. These compounds can modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response .
Case Studies and Research Findings
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant bacterial strains. This compound was included as part of a broader investigation into structure-activity relationships (SAR), revealing promising results against multi-drug resistant pathogens .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds similar to this compound significantly reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating a potential mechanism for its anti-inflammatory action .
- Enzyme Interaction : Molecular docking studies suggested that this compound interacts favorably with COX enzymes, potentially leading to effective inhibition. This interaction highlights the compound's potential as a lead candidate for developing new anti-inflammatory drugs .
Properties
IUPAC Name |
N-ethyl-2-(4-methylphenyl)sulfonylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYSHSSSNRQFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364750 |
Source
|
Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-76-7 |
Source
|
Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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